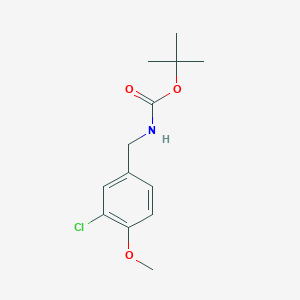
2,4-Difluoro-5-nitrophenylacetonitrile
Descripción general
Descripción
2,4-Difluoro-5-nitrophenylacetonitrile (2,4-DNFPA) is an organonitrogen compound with a wide range of applications in scientific research. It has been used in various fields such as drug synthesis, biochemistry, and physiology. 2,4-DNFPA is a useful tool for studying the mechanism of action and biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
2,4-Difluoro-5-nitrophenylacetonitrile has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various drugs, such as the antifungal agent fluconazole. It has also been used in the synthesis of various biochemical compounds, such as phospholipids and fatty acids. In addition, 2,4-Difluoro-5-nitrophenylacetonitrile has been used in the study of enzyme kinetics and the regulation of gene expression.
Mecanismo De Acción
2,4-Difluoro-5-nitrophenylacetonitrile has been found to act as a competitive inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme and prevents the substrate from binding, thus inhibiting the enzyme’s activity. In addition, 2,4-Difluoro-5-nitrophenylacetonitrile has been found to act as an allosteric modulator of certain receptors, such as the serotonin 5-HT2A receptor. It binds to the receptor and changes its conformation, thus modulating its activity.
Biochemical and Physiological Effects
2,4-Difluoro-5-nitrophenylacetonitrile has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and parasites, as well as to reduce inflammation and pain. In addition, 2,4-Difluoro-5-nitrophenylacetonitrile has been found to have anti-cancer and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Difluoro-5-nitrophenylacetonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. In addition, it is relatively inexpensive and can be stored at room temperature. However, 2,4-Difluoro-5-nitrophenylacetonitrile has several limitations for use in lab experiments. It has a relatively low solubility in water, and it has a relatively short shelf life.
Direcciones Futuras
There are several potential future directions for the use of 2,4-Difluoro-5-nitrophenylacetonitrile. One potential direction is to further explore its potential as an anti-cancer and anti-tumor agent. Another potential direction is to explore its potential as a tool for studying the mechanism of action and biochemical and physiological effects of various compounds. Finally, further research could be conducted to explore its potential as a tool for drug synthesis and development.
Propiedades
IUPAC Name |
2-(2,4-difluoro-5-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O2/c9-6-4-7(10)8(12(13)14)3-5(6)1-2-11/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNNXNWDAXRDQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-nitrophenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B1410647.png)











